Ethyl 3-aminooxetane-3-carboxylate
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Overview
Description
Ethyl 3-aminooxetane-3-carboxylate is a chemical compound with the molecular formula C6H11NO3. It features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the third carbon of the oxetane ring.
Biochemical Analysis
Biochemical Properties
Ethyl 3-aminooxetane-3-carboxylate is known for its amphoteric reactivity towards polarized π-systems in a diverse range of intermolecular [3 + 2] annulations This means it can act as both a nucleophile and an electrophile, allowing it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that 3-aminooxetanes, a family of molecules to which this compound belongs, can influence cell function . For instance, they have been found to inhibit ASCT2-mediated glutamine uptake in human melanoma cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exhibit amphoteric reactivity, which allows it to participate in [3 + 2] annulations This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminooxetane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors. For instance, the synthesis can start from ethyl 3-hydroxy-3-oxopropanoate, which undergoes cyclization with an appropriate amine under acidic conditions to form the oxetane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminooxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include substituted oxetanes, amino alcohols, and various oxetane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-aminooxetane-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-aminooxetane-3-carboxylate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxyoxetane-3-carboxylate: Similar in structure but with a hydroxyl group instead of an amino group.
Ethyl 3-aminotetrahydrofuran-3-carboxylate: Contains a five-membered ring instead of a four-membered oxetane ring.
Ethyl 3-aminooxetane-2-carboxylate: The position of the carboxylate group differs.
Uniqueness
Ethyl 3-aminooxetane-3-carboxylate is unique due to its specific ring structure and the presence of both an amino group and a carboxylate ester. This combination imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
ethyl 3-aminooxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGJATVLASYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1507113-65-6 |
Source
|
Record name | ethyl 3-aminooxetane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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